molecular formula C9H12O3 B2868897 1,9-Dioxaspiro[5.5]undec-2-en-4-one CAS No. 1342496-28-9

1,9-Dioxaspiro[5.5]undec-2-en-4-one

Cat. No. B2868897
CAS RN: 1342496-28-9
M. Wt: 168.192
InChI Key: MDBHZSKCCKTAOI-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undec-2-en-4-one is an organic compound with the CAS Number: 1342496-28-9 . It has a molecular weight of 168.19 . The IUPAC name for this compound is also 1,9-dioxaspiro[5.5]undec-2-en-4-one . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1,9-Dioxaspiro[5.5]undec-2-en-4-one is 1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1,9-Dioxaspiro[5.5]undec-2-en-4-one has a molecular weight of 168.19 . It is typically available in powder form . The storage temperature and other physical properties might vary depending on the specific conditions and requirements .

Scientific Research Applications

HIV-1 Integrase Inhibitory Activity

Spiroundecane(ene) derivatives, including structures related to 1,9-Dioxaspiro[5.5]undec-2-en-4-one, have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus integrase (IN). These derivatives have shown promising activity by inhibiting both the 3'-processing and strand transfer reactions catalyzed by IN. The studies suggest that the undecane core with at least one furan moiety is preferred for inhibiting IN, indicating the potential for further design of therapeutically relevant analogues based on this chemotype (Shults et al., 2007).

Pheromone Activity

1,9-Dioxaspiro[5.5]undec-2-en-4-one derivatives have also been studied for their pheromone activity, particularly in the olive fruit fly. The major component of the female sex attractant pheromone blend of Dacus oleae (Gmelin) has been found to be released as a racemate. Laboratory and field tests have demonstrated sex-specific activity, with males responding only to one enantiomer as a sex attractant, while females responded to the opposite enantiomer, indicating its role as a short-range arrestant and possibly as an aphrodisiac during mating (Haniotakis et al., 1986).

Organic Synthesis and Natural Product Derivatives

Derivatives of 1,9-Dioxaspiro[5.5]undec-2-en-4-one have been utilized in the synthesis of complex natural products and intermediates. For example, the synthesis of nine-membered ring diterpenoids and optically active 1-oxaspiro[2.8]undecenone derivatives has been achieved, showcasing the utility of these spiro compounds in the stereoselective construction of organic molecules (Hirota et al., 1990).

Chemical Ecology

In chemical ecology, the synthesis and study of 1,9-Dioxaspiro[5.5]undec-2-en-4-one derivatives have provided insights into pheromone biosynthesis in the olive fruit fly. The double labeling from [18O2]-dioxygen into 1,7-dioxaspiro[5.5]undecane has implicated monooxygenase-mediated processes in the assembly of the sex pheromone, revealing the complexity of its biosynthesis (Fletcher et al., 2002).

Anticonvulsant Activity

Moreover, certain 1,9-dioxaspiro[5.5]undec-2-en-4-one derivatives have been synthesized and evaluated for their potential anticonvulsant activity. These studies contribute to the understanding of structure-activity relationships and offer insights into the design of new therapeutic agents (Madaiah et al., 2013).

Safety and Hazards

The safety data for 1,9-Dioxaspiro[5.5]undec-2-en-4-one is currently unavailable online . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

1,9-dioxaspiro[5.5]undec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBHZSKCCKTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dioxaspiro[5.5]undec-2-en-4-one

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